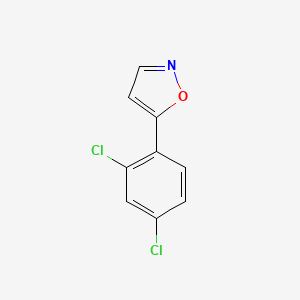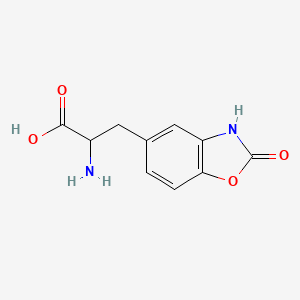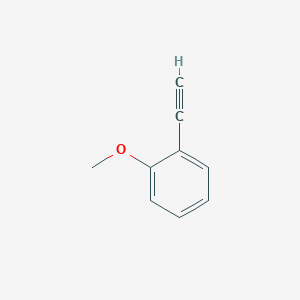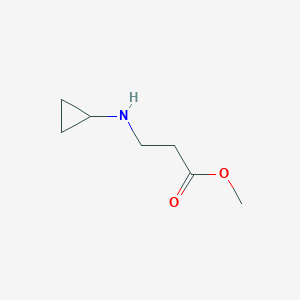
5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid
Vue d'ensemble
Description
“5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. It also has a nitrophenyl group attached, which consists of a benzene ring with a nitro group (-NO2) attached, and an acetic acid group, which is a two-carbon chain ending in a carboxylic acid group (-COOH) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring, nitrophenyl group, and acetic acid group . The tetrazole ring is a heterocycle, meaning it contains atoms of at least two different elements. The nitrophenyl group is an aromatic ring, which means it has a special type of stability due to resonance. The acetic acid group contains a carboxylic acid functional group, which is polar and can participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present . The nitro group in the nitrophenyl ring is electron-withdrawing, which means it could potentially facilitate electrophilic aromatic substitution reactions. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound could also exhibit strong UV/Vis absorption due to the conjugated system in the nitrophenyl group .Applications De Recherche Scientifique
Superoxide Scavenging and Anti-inflammatory Applications
A study explored the synthesis of 5-aryl-2H-tetrazoles, including 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid, for their potential as superoxide scavengers and anti-inflammatory agents. The hydroxy-substituted compounds in this series demonstrated effectiveness as in vitro superoxide scavengers but did not show significant anti-inflammatory effects in vivo (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Corrosion Inhibition in Stainless Steel
Another research focused on the analog compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, and its role in inhibiting corrosion of stainless steel in acidic environments. This compound demonstrated excellent efficiency in preventing corrosion, following the Langmuir adsorption model (Ehsani, Mahjani, Moshrefi, Mostaanzadeh, & Shayeh, 2014).
Reactivity with Nitrogen-centered Nucleophiles
A study on the reactivity of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole, which is structurally related to this compound, with various nitrogen-centered nucleophiles was conducted, contributing to the synthesis of new medical agents (Egorova, Artamonova, Hrabálek, & Koldobskii, 2005).
Synthesis and Characterization for Energetic Compounds
The synthesis and full characterization of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, closely related to the target compound, were explored for its potential as a high nitrogen energetic compound with good oxygen balance (Li, Liu, & Pang, 2012).
Preparation of High-Nitrogen Energetic Materials
The development of 5-(trinitromethyl)-2H-tetrazole and its derivatives was investigated, leading to the creation of highly energetic materials that demonstrate explosive properties upon impact or heating (Haiges & Christe, 2013).
Potential in Medicinal Chemistry
A comprehensive review highlighted the use of 5-substituted-1H-tetrazoles, similar to the target compound, as carboxylic acid isosteres in medicinal chemistry, focusing on their synthesis and potential applications in drug development (Herr, 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(4-nitrophenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4/c15-8(16)5-13-11-9(10-12-13)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVGINCJMNNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


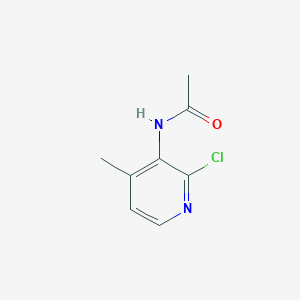
![Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B3043165.png)

